Anti-Proliferative Potency in Gallium-Resistant A549 Lung Adenocarcinoma Cells: 5476423 vs. Gallium Acetylacetonate (GaAcAc)
In a direct head-to-head anti-proliferative assay using gallium-resistant human lung adenocarcinoma A549 cells (R-cells), compound 5476423 demonstrated an 80-fold increase in potency compared to the baseline gallium agent gallium acetylacetonate (GaAcAc), as measured by IC₅₀ values [1]. This potency enhancement was substantially greater than that of the co-identified lead compound 7919469, which exhibited a 13-fold increase over GaAcAc in the same assay [1]. Furthermore, when co-administered with GaAcAc, 5476423 increased the efficacy of GaAcAc against R-cells by 2-fold, compared to a 1.2-fold increase observed with compound 7919469 [1]. AXL protein expression, which was elevated in R-cells relative to gallium-sensitive S-cells, was significantly suppressed by 5476423 treatment [1].
| Evidence Dimension | Anti-proliferative potency (fold increase vs. GaAcAc) in gallium-resistant A549 R-cells |
|---|---|
| Target Compound Data | 80-fold increased potency vs. GaAcAc; 2-fold enhancement of GaAcAc efficacy when combined; significant suppression of AXL protein expression |
| Comparator Or Baseline | Gallium acetylacetonate (GaAcAc) as baseline; compound 7919469 (13-fold vs. GaAcAc; 1.2-fold GaAcAc enhancement) |
| Quantified Difference | 5476423 is 6.2× more potent than compound 7919469 (80-fold vs. 13-fold relative to GaAcAc); 1.7× greater GaAcAc efficacy enhancement (2-fold vs. 1.2-fold) |
| Conditions | Gallium-resistant (R) human lung adenocarcinoma A549 cells; IC₅₀ determination via anti-proliferative assay; AXL protein expression by Western blot (Oyewumi et al., 2014) |
Why This Matters
For investigators studying gallium-resistant lung cancer or AXL kinase pathways, the 6.2× potency advantage over the closest co-identified lead compound (7919469) makes 5476423 the superior tool compound for probing AXL-dependent resistance mechanisms.
- [1] Oyewumi MO, Alazizi A, Liva S, Lin L, Geldenhuys WJ. Screening and identification of novel compounds with potential anti-proliferative effects on gallium-resistant lung cancer through an AXL kinase pathway. Bioorg Med Chem Lett. 2014 Sep 15;24(18):4553-4556. doi:10.1016/j.bmcl.2014.07.072. PMID: 25131538. View Source
